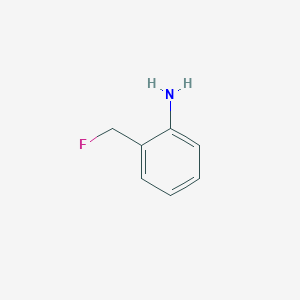

2-(Fluoromethyl)aniline

Description

Structure

3D Structure

Properties

CAS No. |

511230-96-9 |

|---|---|

Molecular Formula |

C7H8FN |

Molecular Weight |

125.14 g/mol |

IUPAC Name |

2-(fluoromethyl)aniline |

InChI |

InChI=1S/C7H8FN/c8-5-6-3-1-2-4-7(6)9/h1-4H,5,9H2 |

InChI Key |

XUPCRFCPXDLPAW-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)CF)N |

Canonical SMILES |

C1=CC=C(C(=C1)CF)N |

Origin of Product |

United States |

Foundational & Exploratory

Comparative Reactivity Profile: 2-(Fluoromethyl)aniline vs. 2-(Trifluoromethyl)aniline

Part 1: Executive Summary & Core Directive

The "Fortress" vs. The "Trojan Horse" In medicinal chemistry and organic synthesis, the distinction between 2-(trifluoromethyl)aniline (2-TFMA ) and 2-(fluoromethyl)aniline (2-FMA ) is not merely a matter of two additional fluorine atoms. It represents a fundamental divergence in chemical behavior:

-

2-TFMA acts as a metabolic and chemical fortress . The

group is inert, sterically demanding, and strongly electron-withdrawing, deactivating the aniline nitrogen. -

2-FMA acts as a reactive "Trojan Horse." The

group is chemically labile. It mimics a methyl group sterically but introduces a "metabolic soft spot" capable of defluorination, alkylation, and toxicity.

This guide dissects these differences to prevent synthetic failures and guide rational drug design.

Part 2: Physicochemical & Electronic Landscape[1]

The reactivity of these anilines is dictated by the electronic influence of the ortho-substituent on the nitrogen lone pair and the stability of the C-F bonds.

Comparative Data Matrix

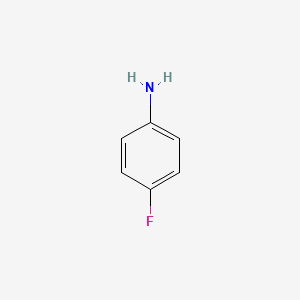

| Property | 2-(Trifluoromethyl)aniline (2-TFMA) | This compound (2-FMA) | Impact on Reactivity |

| Structure | Steric bulk & metabolic fate. | ||

| pKa (Conj. Acid) | ~1.1 - 1.3 (Strongly Deactivated) | ~3.5 - 4.0 (Moderately Deactivated) | 2-TFMA is a very poor nucleophile; 2-FMA retains some basicity. |

| Hammett | 0.54 (Strong EWG) | 0.11 (Weak EWG) | |

| Steric Bulk | Similar to Isopropyl | Similar to Ethyl | 2-TFMA hinders ortho-attack; 2-FMA is accessible. |

| C-F Bond Energy | ~116 kcal/mol (Very Stable) | ~108 kcal/mol (Labile to solvolysis) | 2-FMA risks HF elimination. |

| Metabolic Fate | Excreted intact / Glucuronidation | Hydroxylation | 2-FMA is a potential toxophore. |

Electronic Effect Visualization

The following diagram illustrates the differing electronic pressures on the aniline nitrogen.

Figure 1: Electronic deactivation pathways. The trifluoromethyl group acts as an electron sink, rendering the nitrogen significantly less nucleophilic compared to the fluoromethyl analog.

Part 3: Synthetic Reactivity & Stability

2-(Trifluoromethyl)aniline: The Inert Building Block

Key Characteristic: The

-

Nucleophilicity: Due to the low pKa (~1.2), the amine is a poor nucleophile. Acylation or alkylation often requires forcing conditions (higher temperature, strong bases like NaH) or highly reactive electrophiles.

-

Ortho-Lithiation: The

group directs ortho-lithiation (to the fluorine) but can also undergo defluorinative attack if not carefully controlled. However, in the context of the aniline, the -

Heterocycle Synthesis: Ideal for synthesizing indoles or quinolines where the

tag is required for bioactivity.

This compound: The Reactive Intermediate

Key Characteristic: The

-

Defluorination Risk: Under basic conditions or metabolic processing, the benzylic protons are acidic enough to allow elimination of fluoride, generating a reactive quinone methide-like intermediate.

-

Alkylation Potential: The

group can act as a weak alkylating agent, especially if the fluorine is activated by Lewis acids. -

Synthesis Caution: Synthesis of 2-FMA often requires protecting the nitrogen (e.g., N-BOC) immediately to prevent self-condensation or polymerization.

Metabolic Stability & Toxicity Pathways

This is the most critical distinction for drug development.

Figure 2: Metabolic divergence. 2-TFMA is metabolically robust, whereas 2-FMA undergoes oxidative defluorination, releasing toxic HF and reactive aldehydes.

Part 4: Experimental Protocols

Protocol A: Synthesis of 2-(Trifluoromethyl)indole (Using 2-TFMA)

This protocol leverages the stability of the

Reference: Based on Larock indole synthesis variations and Cu-mediated cyclizations (e.g., Org. Lett. 2018, 20, 1676).

-

Reagents:

-

2-(Trifluoromethyl)aniline (1.0 equiv)

-

Internal Alkyne (e.g., Diphenylacetylene) (1.2 equiv)

-

Catalyst:

(2.5 mol%) -

Oxidant:

(2.0 equiv) -

Solvent: t-Amyl alcohol (0.2 M)

-

-

Procedure:

-

Step 1: Charge a sealable pressure tube with the aniline, alkyne, Rh-catalyst, and oxidant.

-

Step 2: Add solvent and seal the tube under Argon.

-

Step 3: Heat to 100°C for 16 hours. (Note: The low nucleophilicity of 2-TFMA requires high temp).

-

Step 4: Cool, dilute with EtOAc, and filter through Celite.

-

Step 5: Purify via flash chromatography (Hexanes/EtOAc).

-

-

Why it works: The

group does not interfere with the Rh(III) C-H activation cycle, and its steric bulk actually helps direct regioselectivity.

Protocol B: Handling & Protection of this compound

Due to instability, 2-FMA is often handled as its N-BOC derivative.

-

Safety Warning: HF Precursor. Avoid acidic aqueous workups if possible. Use plastic/Teflon ware if HF generation is suspected.

-

Synthesis (from 2-Aminobenzyl alcohol):

-

Step 1 (Protection): React 2-aminobenzyl alcohol with

(THF, reflux) to yield N-Boc-2-aminobenzyl alcohol. -

Step 2 (Fluorination): Treat the N-Boc alcohol with DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor in DCM at -78°C

RT. -

Step 3 (Isolation): Quench with sat.

(Caution: -

Step 4 (Storage): Store the N-Boc-2-(fluoromethyl)aniline at -20°C. Do not deprotect until immediately before the next step.

-

-

Why it works: The Boc group reduces the electron density on the nitrogen, preventing intramolecular displacement of the fluoride (which would form a reactive azetidinium or similar species).

Part 5: References

-

Vertex AI Search. (2025). Electronic effects of fluoromethyl vs trifluoromethyl group on aniline. 1

-

ChemicalBook. (2025). 2-(Trifluoromethyl)aniline MSDS and Properties. 2

-

Ye, Y., et al. (2018). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization. Organic Letters. 3[4]

-

Gross, K. C., & Seybold, P. G. (2000). Substituent Effects on the Physical Properties and pKa of Aniline. International Journal of Quantum Chemistry. Link

-

Pan, Y., et al. (2013). The Dark Side of Fluorine: Metabolism and Toxicity. ACS Medicinal Chemistry Letters. 5

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-(Trifluoromethyl)aniline(88-17-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 3. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines [organic-chemistry.org]

- 4. BJOC - Reaction of indoles with aromatic fluoromethyl ketones: an efficient synthesis of trifluoromethyl(indolyl)phenylmethanols using K2CO3/n-Bu4PBr in water [beilstein-journals.org]

- 5. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Stability and Reactivity of Benzyl Fluoride with Aniline Derivatives

Abstract

The incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, enhancing metabolic stability, binding affinity, and bioavailability. Benzyl fluorides, in particular, represent a class of reagents with unique potential for introducing the fluoromethylphenyl moiety. However, their utility is governed by a delicate balance between the inherent strength of the C-F bond and the heightened reactivity of the benzylic position. This technical guide provides an in-depth analysis of the stability of benzyl fluoride and its derivatives when reacting with aniline-based nucleophiles. We will explore the core mechanistic principles, provide validated experimental protocols for N-benzylation, and discuss the critical factors that influence reaction outcomes, offering a comprehensive resource for researchers in drug discovery and process development.

Introduction: The Dichotomy of the Benzylic C-F Bond

The benzylic C(sp³)–F bond is an entity of contrasts. The carbon-fluorine bond is the strongest single bond to carbon, yet the benzylic position is readily activated toward nucleophilic substitution due to its ability to stabilize charge development in the transition state through resonance with the adjacent π-system. Bond dissociation enthalpies for benzyl fluorides are notably lower (approx. 413.2 kJ/mol) than for non-activated alkyl fluorides (439.2 kJ/mol for methyl fluoride), highlighting this increased lability[1]. This inherent reactivity makes benzyl fluorides valuable alkylating agents but also raises critical questions about their stability, especially in the presence of nucleophiles like aniline derivatives.

Primary benzyl fluorides are generally stable enough for isolation, but secondary and tertiary analogues are more prone to decomposition, often through the elimination of hydrogen fluoride (HF)[2][3]. For drug development professionals, understanding the factors that control the reaction between benzyl fluorides and anilines—a common structural motif in pharmaceuticals—is paramount to achieving desired product yields and purity while minimizing side reactions and reagent decomposition.

Core Mechanistic Principles of the N-Benzylation Reaction

The reaction of benzyl fluoride with an aniline derivative to form an N-benzylaniline is primarily governed by a bimolecular nucleophilic substitution (SN2) mechanism. However, the reaction environment, including solvent and substituents on both reactants, can introduce competing pathways.

The Dominant SN2 Pathway

In the SN2 mechanism, the lone pair of electrons on the aniline nitrogen acts as a nucleophile, attacking the electrophilic benzylic carbon and displacing the fluoride ion in a single, concerted step.

The rate of this reaction is dependent on the concentration of both the benzyl fluoride and the aniline derivative. Key factors influencing this pathway include:

-

Nucleophilicity of the Aniline: Electron-donating groups (EDGs) on the aniline ring (e.g., -OCH₃, -CH₃) increase the electron density on the nitrogen atom, enhancing its nucleophilicity and accelerating the reaction. Conversely, electron-withdrawing groups (EWGs) (e.g., -NO₂, -CN) decrease nucleophilicity and slow the reaction down significantly[4].

-

Steric Hindrance: Bulky substituents on either the aniline (ortho to the amine) or the benzyl fluoride can impede the backside attack required for the SN2 mechanism, reducing the reaction rate.

-

Leaving Group Ability: Fluoride is typically considered a poor leaving group compared to other halogens (I > Br > Cl >> F) due to the strength of the C-F bond[5]. However, its departure can be facilitated by the reaction environment.

The Role of Solvent: A Critical Choice

The choice of solvent is arguably one of the most critical parameters in controlling the stability and reactivity of the system.

-

Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents are generally preferred for SN2 reactions[6][7]. They can solvate the cation (e.g., the counter-ion of a base) effectively while leaving the anionic nucleophile (or the neutral aniline) relatively "naked" and more reactive[7]. Acetonitrile, for instance, has been shown to yield high reaction rates in similar benzylation reactions[8].

-

Polar Protic Solvents (e.g., Water, Alcohols): These solvents can hinder the SN2 reaction by forming strong hydrogen bonds with the aniline nucleophile, creating a "solvent cage" that reduces its reactivity[7][9]. However, paradoxically, hydrogen-bond-donating solvents like water or hexafluoroisopropanol (HFIP) can also activate the C-F bond by hydrogen bonding to the fluorine atom, stabilizing the developing negative charge on the fluoride in the transition state and making it a better leaving group[10][11][12][13][14]. This dual effect must be carefully considered.

Competing Pathways and Decomposition

While N-benzylation is the desired outcome, several competing pathways can reduce yield and complicate purification.

-

Elimination (E2): In the presence of a strong, non-nucleophilic base, elimination of HF to form a styrene derivative is possible, though less common for primary benzyl fluorides.

-

Hydrolysis: If water is present, especially under basic or acidic conditions, benzyl fluoride can hydrolyze to benzyl alcohol. This is a significant consideration, as even atmospheric moisture can be detrimental.

-

Reaction with Glassware: It has been reported that benzylic fluorides, particularly secondary and tertiary ones, can be unstable in the presence of silica gel or glass vessels, which can catalyze the elimination of HF[2][3][15]. This underscores the importance of using inert reaction vessels (e.g., Teflon or passivated glass) for sensitive substrates.

Experimental Design and Protocol Validation

A robust protocol is self-validating, meaning its choices are deliberate and designed to maximize the desired outcome while minimizing known failure modes.

General Protocol for N-Benzylation of p-Anisidine

This protocol details the N-benzylation of an electron-rich aniline (p-anisidine) with benzyl fluoride, a representative model system.

Materials:

-

p-Anisidine (1.0 eq)

-

Benzyl fluoride (1.1 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous, finely powdered (2.0 eq)

-

Acetonitrile (CH₃CN), anhydrous, 10 mL per mmol of aniline

-

Inert reaction vessel (e.g., oven-dried, nitrogen-flushed flask with a magnetic stirrer)

Step-by-Step Procedure:

-

Vessel Preparation: Ensure the reaction flask is scrupulously dried in an oven (120 °C) overnight and cooled under a stream of dry nitrogen or argon.

-

Reagent Addition: To the flask, add p-anisidine and anhydrous potassium carbonate.

-

Solvent Addition: Add anhydrous acetonitrile via syringe. Stir the resulting suspension for 15 minutes under an inert atmosphere.

-

Initiation: Add benzyl fluoride dropwise via syringe to the stirring suspension at room temperature.

-

Reaction Monitoring: Heat the reaction to a specified temperature (e.g., 60-80 °C). Monitor the reaction progress by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until consumption of the starting aniline is complete[16].

-

Workup: Cool the reaction to room temperature. Filter the mixture to remove the K₂CO₃, washing the solid with a small amount of acetonitrile.

-

Isolation: Concentrate the filtrate under reduced pressure. The resulting crude oil can be purified by silica gel column chromatography.

Causality of Protocol Choices

-

Base (K₂CO₃): A moderately strong, non-nucleophilic base is required to scavenge the HF that is formally produced during the reaction, driving the equilibrium toward the product. Anhydrous, powdered K₂CO₃ provides a high surface area without introducing water.

-

Solvent (Anhydrous Acetonitrile): As a polar aprotic solvent, acetonitrile promotes the SN2 reaction while effectively dissolving the aniline substrate. Its anhydrous nature is critical to prevent hydrolysis of the benzyl fluoride.

-

Inert Atmosphere: This prevents the introduction of atmospheric moisture, which could lead to undesired side reactions.

-

Temperature: Moderate heating is often necessary to overcome the activation energy associated with C-F bond cleavage. The optimal temperature is a balance; it must be high enough for a reasonable reaction rate but low enough to prevent thermal decomposition.

Analytical Workflow for Stability and Purity Assessment

A multi-pronged analytical approach is essential for monitoring reaction progress and assessing the stability of both reactants and products.

-

¹H NMR Spectroscopy: Used to confirm the structure of the product by observing the disappearance of the aniline N-H protons and the appearance of a new benzylic CH₂ signal adjacent to the nitrogen[16][17][18].

-

¹⁹F NMR Spectroscopy: Essential for directly monitoring the consumption of benzyl fluoride and detecting any fluorine-containing byproducts.

-

HPLC: The primary tool for quantitative analysis of reaction conversion, allowing for precise measurement of the disappearance of starting materials and the appearance of the product[16].

-

Mass Spectrometry (MS): Confirms the molecular weight of the desired product and helps identify any impurities or byproducts[16][17].

Case Study: The Impact of Aniline Substituents

The electronic nature of the aniline substrate has a profound impact on reaction kinetics and the stability of the system.

To illustrate this, we can compare the expected outcomes for reactions with an electron-rich and an electron-poor aniline under identical conditions.

| Aniline Derivative | Substituent Type | Expected Nucleophilicity | Relative Reaction Rate | Potential Stability Issues |

| p-Anisidine | Electron-Donating (-OCH₃) | High | Fast | Low; reaction proceeds cleanly at moderate temperatures. |

| p-Nitroaniline | Electron-Withdrawing (-NO₂) | Very Low | Very Slow | High; prolonged heating required, increasing risk of benzyl fluoride decomposition. |

For a highly deactivated substrate like p-nitroaniline, the increased thermal energy required to drive the reaction can approach the decomposition temperature of the benzyl fluoride, leading to a complex mixture of N-benzylated product, unreacted starting materials, and degradation products. In such cases, alternative strategies, such as using a more reactive electrophile (e.g., benzyl bromide) or a catalytic approach, may be necessary.

Conclusion

The reaction between benzyl fluoride and aniline derivatives is a powerful tool for synthesizing valuable N-benzylaniline scaffolds. However, its success hinges on a nuanced understanding of the stability of the benzyl fluoride reagent. The primary pathway is an SN2 reaction, whose efficiency is dictated by aniline nucleophilicity, steric factors, and, most critically, solvent choice. Polar aprotic solvents generally favor the reaction, while the presence of water or protic solvents can both inhibit the nucleophile and activate the C-F bond, a duality that requires careful management. Competing decomposition pathways, particularly hydrolysis and elimination catalyzed by non-inert surfaces, pose significant risks to yield and purity. By implementing validated protocols with careful control over reaction conditions and employing a robust analytical workflow, researchers can effectively navigate the delicate stability-reactivity balance of benzyl fluoride to achieve reliable and efficient N-benzylation.

References

-

Schaffrath, M. & Lützen, A. (2020). Methods to Increase the Metabolic Stability of 18F-Radiotracers. Pharmaceuticals (Basel). Available at: [Link]

-

Simmons, E. M., & Hartwig, J. F. (2024). Benzylic C(sp3)–H fluorination. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

LibreTexts. (2015). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Chemistry LibreTexts. Available at: [Link]

-

Simmons, E. M., & Hartwig, J. F. (2024). Benzylic C(sp3)–H fluorination. Beilstein Journal of Organic Chemistry, 20, 1527–1547. Available at: [Link]

-

Unknown. (2022). Nucleophilic Substitution Reactions. SlidePlayer. Available at: [Link]

-

Georg, G. I., & Kirsch, P. (2008). Product Class 6: Benzylic Fluorides. Science of Synthesis. Available at: [Link]

-

Chemistry Steps. (2022). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Chemistry Steps. Available at: [Link]

-

Lennox, A. J. J., et al. (2023). Pulsed electrolysis: enhancing primary benzylic C(sp3)–H nucleophilic fluorination. Chemical Science, 15(3), 859–865. Available at: [Link]

-

Wang, J. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 991-994. Available at: [Link]

-

Champagne, P. A., et al. (2014). Enabling Nucleophilic Substitution Reactions of Activated Alkyl Fluorides through Hydrogen Bonding. Organic Letters. Available at: [Link]

-

Philipp. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Chemistry Stack Exchange. Available at: [Link]

-

Magata, Y. (2000). Biologically stable [18F]-labeled benzylfluoride derivatives. ResearchGate. Available at: [Link]

-

Procter, D. (2020). Taking benzyl fluorides beyond game changing reports. Chemistry World. Available at: [Link]

-

Le, C. N., et al. (2018). Stereochemical outcomes of C–F activation reactions of benzyl fluoride. Beilstein Journal of Organic Chemistry, 14, 66–72. Available at: [Link]

-

Magritek. (n.d.). Investigating Tertiary Amine Alkylation/Benzylation Kinetics with Ramp-Flow in a Plug-Flow Reactor Using In-Line 1H NMR Spectroscopy. Magritek. Available at: [Link]

-

Le, C. N., et al. (2018). Stereochemical outcomes of C–F activation reactions of benzyl fluoride. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Valdez, C. A. (2023). Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by Electron. OSTI.GOV. Available at: [Link]

-

Wall, L. A., et al. (1962). Reactions of Polyfluorobenzenes With Nucleophilic Reagents. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry. Available at: [Link]

-

van der Westhuizen, C. H., et al. (2023). Migrating 1H NMR peaks in the benzylation of adenine reveal the disruptive Kornblum oxidation in DMSO. University of Pretoria. Available at: [Link]

-

van Meerten, T. W., et al. (2016). Inline Reaction Monitoring of Amine-Catalyzed Acetylation of Benzyl Alcohol Using a Microfluidic Stripline Nuclear Magnetic Resonance Setup. Analytical Chemistry. Available at: [Link]

-

Magata, Y., et al. (2000). Biologically stable [(18)F]-labeled benzylfluoride derivatives. Nuclear Medicine and Biology, 27(2), 141-145. Available at: [Link]

-

Nawaz, I., et al. (2024). Spontaneous decomposition of benzyl fluorides in glass vessels reported by the Ingolds. ResearchGate. Available at: [Link]

-

Ogata, Y., & Nagura, K. (1974). Mechanism of the oxidation of N-benzylanilines to benzylideneanilines by halogen or hypohalite in alkaline methanol. Journal of the Chemical Society, Perkin Transactions 2, 1089-1092. Available at: [Link]

-

Champagne, P. A., et al. (2014). Friedel-Crafts reaction of benzyl fluorides: selective activation of C-F bonds as enabled by hydrogen bonding. Angewandte Chemie International Edition in English, 53(50), 13835-9. Available at: [Link]

- Champagne, P. A., et al. (2014). Friedel-crafts reaction of benzyl fluorides: Selective activation of C-f bonds as enabled by hydrogen bonding. New Jersey Institute of Technology.

-

Idowu, S. O., et al. (1987). SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILINES. DergiPark. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Benzyl fluoride synthesis by fluorination or substitution. Organic Chemistry Portal. Available at: [Link]

- Unknown. (2020). N-benzyl aniline derivative and preparation method and application thereof. Google Patents.

Sources

- 1. Methods to Increase the Metabolic Stability of 18F-Radiotracers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzylic C(sp3)–H fluorination - PMC [pmc.ncbi.nlm.nih.gov]

- 3. d-nb.info [d-nb.info]

- 4. Mechanism of the oxidation of N-benzylanilines to benzylideneanilines by halogen or hypohalite in alkaline methanol - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]

- 8. 208. Investigating Tertiary Amine Alkylation/Benzylation Kinetics with Ramp-Flow in a Plug-Flow Reactor Using In-Line 1H NMR Spectroscopy - Magritek [magritek.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. researchgate.net [researchgate.net]

- 11. BJOC - Stereochemical outcomes of C–F activation reactions of benzyl fluoride [beilstein-journals.org]

- 12. Stereochemical outcomes of C–F activation reactions of benzyl fluoride - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Friedel-Crafts reaction of benzyl fluorides: selective activation of C-F bonds as enabled by hydrogen bonding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchwith.njit.edu [researchwith.njit.edu]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. osti.gov [osti.gov]

- 18. repository.up.ac.za [repository.up.ac.za]

Fluorinated Aniline Building Blocks: A Guide to Strategic Application in Modern Drug Discovery

An in-depth technical guide by a Senior Application Scientist

Abstract

The strategic incorporation of fluorine into drug candidates represents one of the most powerful tactics in modern medicinal chemistry.[1][2] Among the vast arsenal of fluorinated scaffolds, fluorinated anilines have emerged as particularly valuable building blocks. The aniline moiety itself is a common feature in pharmaceuticals but is often flagged as a "structural alert" due to its susceptibility to metabolic oxidation, which can lead to toxicity.[3] Fluorination offers a robust solution, profoundly altering the physicochemical and pharmacokinetic properties of the aniline core to mitigate these liabilities while enhancing therapeutic potential. This guide provides an in-depth exploration of fluorinated aniline building blocks, covering the fundamental impact of fluorine substitution, prevalent synthetic strategies, and practical applications, designed for researchers, medicinal chemists, and drug development professionals.

The Fluorine Advantage: Transforming the Aniline Scaffold

The introduction of fluorine, the most electronegative element, into an aniline ring is not a trivial substitution. It enacts a cascade of electronic and physical changes that medicinal chemists can leverage to overcome common drug development hurdles.[2][4] More than half of all newly approved small-molecule drugs now contain fluorine, a testament to its efficacy in molecular design.[1]

The primary benefits of fluorinating an aniline scaffold include:

-

Modulation of Basicity (pKa): The strong electron-withdrawing nature of fluorine significantly reduces the basicity of the aniline nitrogen. This is arguably the most critical modification, as it can prevent the formation of positively charged anilinium ions at physiological pH, which often leads to poor cell permeability and off-target interactions.[5][6]

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong (approximately 105.4 kcal/mol), making it resistant to enzymatic cleavage.[5] Placing fluorine at positions on the aromatic ring that are susceptible to cytochrome P450-mediated hydroxylation effectively blocks these metabolic pathways, increasing the drug's half-life and bioavailability.[1][6]

-

Increased Lipophilicity: Fluorine substitution generally increases the lipophilicity (logP) of a molecule, which can enhance its ability to cross cellular membranes and reach its target.[4][6] This effect must be carefully balanced to maintain adequate aqueous solubility.

-

Improved Binding Affinity: Fluorine can participate in unique non-covalent interactions within a protein's binding pocket, including hydrogen bonds and dipole-dipole interactions, thereby increasing the potency of the drug candidate.[2][7]

Data Presentation: Impact of Fluorination on Aniline Properties

The following table quantitatively summarizes the effects of fluorine substitution on the core physicochemical properties of the aniline scaffold.

| Compound | Molecular Formula | pKa (Conjugate Acid) | logP | Melting Point (°C) |

| Aniline | C₆H₅NH₂ | 4.63 | 0.90 | -6 |

| 4-Fluoroaniline | C₆H₆FN | 4.65[8] | 1.15[8] | -1.9 |

| 2,4-Difluoroaniline | C₆H₅F₂N | 3.25 | 1.49 | -1 |

| 3-Chloro-4-fluoroaniline | C₆H₅ClFN | 3.60 (Predicted)[9] | 2.1[9] | 41 - 47[9] |

Data compiled from PubChem and other chemical data sources.[8][9]

Synthetic Strategies for Accessing Fluorinated Anilines

The availability of diverse fluorinated aniline building blocks is underpinned by robust and scalable synthetic methodologies. The choice of synthetic route depends on the desired substitution pattern, scale, and the presence of other functional groups.

Classical Synthetic Routes

Two long-standing methods for preparing fluorinated anilines are:

-

Nitration and Reduction: This straightforward approach involves the nitration of a commercially available fluoroaromatic compound, followed by the reduction of the resulting nitro group to an amine. This method is effective for producing compounds like 4-fluoroaniline from fluorobenzene.[10]

-

Halogen Exchange (Halex) Reaction: This process involves the nucleophilic aromatic substitution of a chlorine atom with fluoride, typically activated by an ortho or para nitro group. The nitro group is subsequently reduced to afford the fluorinated aniline. For example, 2,4-difluoroaniline can be synthesized from 2,4-dichloronitrobenzene.[10]

Modern Palladium-Catalyzed C-N Cross-Coupling

The advent of palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, has revolutionized the synthesis of anilines, including fluorinated derivatives.[11] These methods offer exceptional functional group tolerance and allow for the modular construction of complex molecules.

However, fluorinated anilines and their precursors can be challenging substrates. The electron-withdrawing nature of fluorine can deactivate the aryl halide, and the resulting fluorinated aniline products are often unstable under the harsh basic conditions typically used in these reactions.[12] Groundbreaking work has shown that using weaker bases, such as potassium phenoxide (KOPh), in combination with specialized phosphine ligands (e.g., AdBippyPhos), enables the high-yield coupling of fluoroalkylamines with aryl halides under mild conditions.[12]

Visualization: Synthetic Route Selection Workflow

The following diagram illustrates a decision-making workflow for selecting an appropriate synthetic strategy.

Caption: Decision workflow for synthesizing fluorinated anilines.

Key Building Blocks and Their Role in Approved Drugs

A diverse portfolio of fluorinated aniline building blocks is commercially available, enabling rapid exploration of structure-activity relationships (SAR).[1][13]

| Building Block | Structure | Example Application Area |

| 4-Fluoroaniline |  | A foundational intermediate used in the synthesis of a wide range of pharmaceuticals, including certain antidepressants and kinase inhibitors.[14] |

| 2,4-Difluoroaniline |  | A key component in several antifungal agents and kinase inhibitors, where the dual fluorine substitution significantly modulates electronic properties. |

| 3-Chloro-4-fluoroaniline |  | Crucial for the synthesis of fluoroquinolone antibiotics, a major class of broad-spectrum antibacterial agents.[9] |

| 4-(Trifluoromethyl)aniline |  | The trifluoromethyl group is a powerful bioisostere and lipophilicity modulator, found in drugs for oncology and inflammatory diseases.[15] |

Case Study: Pirtobrutinib (Jaypirca™)

Approved by the FDA in 2023, Pirtobrutinib is a highly selective inhibitor of Bruton's Tyrosine Kinase (BTK) for treating B-cell leukemias and lymphomas.[16] Its structure features a fluorinated aniline-derived core. The fluorine atom serves multiple purposes: it likely enhances metabolic stability by blocking a potential site of oxidation and contributes to the precise conformational and electronic properties required for high-affinity, non-covalent binding to the BTK active site.

Experimental Protocols

Scientific integrity requires robust and reproducible experimental methods. The following protocols provide self-validating systems for the synthesis and characterization of fluorinated aniline derivatives.

Protocol 1: Palladium-Catalyzed Synthesis of N-(4-fluorophenyl)acetamide

This protocol describes a model Buchwald-Hartwig amination reaction to form a C-N bond, a common transformation in drug discovery.

-

Objective: To synthesize an amide derivative from a fluorinated aniline, demonstrating a key bond-forming reaction.

-

Causality: This reaction exemplifies the use of palladium catalysis to construct complex molecules from simpler building blocks. The choice of a base like K₂CO₃ is suitable for this relatively stable aniline and aryl bromide combination.

Apparatus:

-

Schlenk flask or oven-dried round-bottom flask with a stir bar

-

Condenser

-

Inert atmosphere setup (Nitrogen or Argon)

-

Heating mantle with temperature control

Reagents:

-

1-bromo-4-fluorobenzene (1.0 equiv)

-

Acetamide (1.2 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)

-

Xantphos (0.04 equiv)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

Anhydrous 1,4-Dioxane

Procedure:

-

Setup: To the Schlenk flask, add 1-bromo-4-fluorobenzene, acetamide, Xantphos, and potassium carbonate.

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with nitrogen or argon three times to ensure an oxygen-free environment.

-

Solvent & Catalyst Addition: Under the inert atmosphere, add the Pd₂(dba)₃ catalyst, followed by the anhydrous dioxane via syringe.

-

Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).

-

Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts.

-

Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure N-(4-fluorophenyl)acetamide.

Self-Validation: The purity of the final product can be confirmed by its sharp melting point and validated by ¹H NMR, ¹³C NMR, and mass spectrometry, which should be consistent with the target structure.

Protocol 2: Determination of Melting Point for 3-Chloro-4-fluoroaniline

-

Objective: To accurately determine the melting point range of a solid fluorinated aniline building block as a primary indicator of its purity.

-

Causality: A pure crystalline solid exhibits a sharp, well-defined melting range (typically < 2 °C). Impurities disrupt the crystal lattice, leading to a depressed and broadened melting range.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula and watch glass

Procedure:

-

Sample Preparation: Ensure the sample of 3-Chloro-4-fluoroaniline is dry and finely powdered.

-

Loading: Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm height) into the sealed end.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heating (Rapid): Set a rapid heating rate to quickly approach the expected melting point (literature value: 41-47 °C).[9]

-

Heating (Slow): When the temperature is ~15-20 °C below the expected melting point, reduce the heating rate to 1-2 °C per minute. This slow rate is crucial for accurate determination.

-

Observation: Observe the sample closely through the magnifying lens.

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Record the temperature (T₂) at which the last solid crystal melts completely.

-

-

Reporting: Report the result as the range T₁ - T₂. For a pure sample of 3-Chloro-4-fluoroaniline, this range should be narrow and fall within the expected values.

Visualization: Metabolic Blocking by Fluorination

This diagram illustrates how fluorine substitution can sterically and electronically block a site of metabolic oxidation on an aniline ring.

Caption: Fluorine blocks metabolic oxidation of anilines.

Conclusion and Future Outlook

Fluorinated anilines are not merely ancillary reagents; they are strategic tools that empower medicinal chemists to solve complex pharmacological challenges. By judiciously altering basicity, blocking metabolic soft spots, and enhancing target engagement, these building blocks have proven indispensable in the quest for safer and more effective medicines. The continued development of novel synthetic methods, including late-stage fluorination and the creation of more exotic fluorinated motifs, will further expand the chemical space accessible to drug designers.[17][18] As our understanding of fluorine's subtle yet profound influence on molecular properties deepens, the role of fluorinated anilines in shaping the future of pharmaceutical development is set to grow even more prominent.

References

-

Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

- US7154006B2 - Preparation of fluorinated anilines. (n.d.).

-

Influence of Fluorine Substitution on Nonbonding Interactions in Selected Para‐Halogeno Anilines. (2025). ResearchGate. [Link]

- US4145364A - Preparation of fluorinated anilines. (n.d.).

-

Recent Advances and Outlook for the Isosteric Replacement of Anilines. (2020). ACS Publications. [Link]

-

Recent Advances and Outlook for the Isosteric Replacement of Anilines. (n.d.). ResearchGate. [Link]

-

The Future of Precision Medicine: Exploring Fluorinated Building Blocks for Targeted Drug Design. (2025). ResearchGate. [Link]

-

Safe and scalable synthesis of fluorinated amine compounds for medicinal chemistry. (2025). HIMS. [Link]

-

Fluorinated building blocks in drug design: new pathways and targets - PMC. (n.d.). National Center for Biotechnology Information. [Link]

-

Synthesis of Fluorinated Amines: A Personal Account. (2023). ACS Publications. [Link]

-

Difluoroalkylation of Anilines via Photoinduced Methods. (2023). The Journal of Organic Chemistry. [Link]

-

Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC. (n.d.). National Center for Biotechnology Information. [Link]

-

Buchwald–Hartwig C–N coupling reaction between (hetero)aryl... (n.d.). ResearchGate. [Link]

-

Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. (2026). Chemical Science (RSC Publishing). [Link]

-

The Essential Role of 4-Fluoroaniline in Modern Pharmaceutical Synthesis. (2026). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Fluorine in Pharmaceutical and Medicinal Chemistry. (n.d.). National Academic Digital Library of Ethiopia. [Link]

-

The Future of Precision Medicine: Exploring Fluorinated Building Blocks for Targeted Drug Design. (2025). Journal of Applied Chemical Science International. [Link]

-

4-Fluoroaniline. (n.d.). PubChem. [Link]

-

Chemical Properties of p-Fluoroaniline (CAS 371-40-4). (n.d.). Cheméo. [Link]

-

Selectfluor-induced C(sp2)–O coupling reaction of N-substituted anilines with hydroxylamine derivatives. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Highlights on Fluorine-containing Drugs Approved by U.S. FDA in 2023 - PMC. (2024). National Center for Biotechnology Information. [Link]

-

Roles of Fluorine in Drug Design and Drug Action. (2019). SciSpace. [Link]

-

Fluorine in drug discovery: Role, design and case studies. (n.d.). Not specified. [Link]

-

Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (n.d.). Chemical Reviews. [Link]

-

Fluorine-containing drugs approved by the FDA in 2021. (2022). Beilstein Journal of Organic Chemistry. [Link]

-

Difluoroalkylation of Anilines via Photoinduced Methods - PMC. (2023). National Center for Biotechnology Information. [Link]

-

Highlights on U.S. FDA-approved fluorinated drugs over the past five years (2018–2022). (n.d.). ResearchGate. [Link]

-

Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC. (2023). National Center for Biotechnology Information. [Link]

Sources

- 1. apolloscientific.co.uk [apolloscientific.co.uk]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Roles of Fluorine in Drug Design and Drug Action (2019) | Satya P. Gupta | 22 Citations [scispace.com]

- 5. Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design - Chemical Science (RSC Publishing) DOI:10.1039/D5SC07348K [pubs.rsc.org]

- 6. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 4-Fluoroaniline | C6H6FN | CID 9731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. US7154006B2 - Preparation of fluorinated anilines - Google Patents [patents.google.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. img01.pharmablock.com [img01.pharmablock.com]

- 14. nbinno.com [nbinno.com]

- 15. Difluoroalkylation of Anilines via Photoinduced Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Highlights on Fluorine-containing Drugs Approved by U.S. FDA in 2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Safe and scalable synthesis of fluorinated amine compounds for medicinal chemistry - HIMS - University of Amsterdam [hims.uva.nl]

- 18. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Synthesis of 2-(Fluoromethyl)aniline from 2-Aminobenzyl Alcohol

Part 1: Strategic Overview & Critical Analysis

The Chemoselectivity Challenge

The synthesis of 2-(fluoromethyl)aniline (3 ) from 2-aminobenzyl alcohol (1 ) presents a classic chemoselectivity paradox in medicinal chemistry. The target transformation requires the substitution of the hydroxyl group with fluorine (deoxyfluorination). However, the presence of a free aniline (

-

N-Alkylation/Attack: The nitrogen lone pair is highly nucleophilic and can attack the sulfur center of the fluorinating reagent, leading to aminosulfur intermediates that fail to fluorinate the alcohol.

-

Intramolecular Cyclization (The "Self-Immolation" Pathway): Upon activation of the hydroxyl group (converting

to a leaving group), the adjacent amino group can attack the benzylic carbon intramolecularly. This forms an azetidine or indoline-like species rather than the desired benzyl fluoride.

Strategic Recommendation: To ensure reproducibility and safety, this guide prioritizes a Protection-Fluorination-Deprotection (PFD) strategy. While direct fluorination is theoretically possible under highly specific acidic conditions (to protonate and deactivate the amine), the yields are notoriously erratic. The PFD route using N-Boc protection is the industry standard for generating high-purity building blocks.

Part 2: Reaction Logic & Workflow Visualization

The following diagram outlines the recommended synthetic pathway (Route A) and highlights the mechanistic failure mode of the direct approach (Route B).

Caption: Figure 1. Comparative workflow showing the robust Protection-Fluorination-Deprotection route versus the risk of cyclization in direct fluorination.

Part 3: Detailed Experimental Protocols

Step 1: N-Boc Protection

This step masks the nucleophilic aniline, preventing side reactions.

Reagents:

-

2-Aminobenzyl alcohol (1.0 equiv)

-

Di-tert-butyl dicarbonate (

) (1.1 equiv) -

THF (anhydrous, 10 vol)

-

Ref: BenchChem Protocols [1]

Protocol:

-

Dissolve 2-aminobenzyl alcohol in anhydrous THF under

atmosphere. -

Add

(1.1 equiv). No base is usually required for anilines in THF, but catalytic DMAP (0.1 equiv) can accelerate the reaction if sluggish. -

Heat to reflux (

) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 3:1). -

Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with 1M citric acid (to remove unreacted amine), water, and brine.

-

Outcome: tert-Butyl (2-(hydroxymethyl)phenyl)carbamate. White solid. Yield typically >90%.

Step 2: Deoxyfluorination (The Critical Step)

Safety Warning: DAST (Diethylaminosulfur trifluoride) is thermally unstable. Never heat DAST reactions above

Alternative: If available, use XtalFluor-E or Deoxo-Fluor for higher thermal stability, though DAST remains the most common reagent for this specific transformation.

Reagents:

-

N-Boc-2-aminobenzyl alcohol (from Step 1)

-

DAST (1.2 equiv)[1]

-

DCM (Anhydrous, 15 vol) – Critical: Moisture destroys DAST.

Protocol:

-

Setup: Flame-dry a round-bottom flask and cool under

. Add the N-Boc alcohol and dissolve in anhydrous DCM. -

Cooling: Cool the solution to

(Dry ice/acetone bath). This is mandatory to control the exotherm. -

Addition: Add DAST (1.2 equiv) dropwise via syringe over 20 minutes.

-

Observation: The solution may turn slightly yellow.

-

-

Reaction: Stir at

for 1 hour, then allow to warm slowly to -

Quenching (Hazardous): Cool back to

. Add saturated aqueous-

Note: Quenching releases

and HF. Vigorous bubbling will occur.

-

-

Isolation: Extract with DCM (

). Wash organics with brine, dry over -

Purification: Flash chromatography (Silica, 5-10% EtOAc in Hexane).

-

Product:tert-Butyl (2-(fluoromethyl)phenyl)carbamate.

-

Step 3: Deprotection

Reagents:

Protocol:

-

Dissolve the fluorinated intermediate in DCM (5 vol).

-

Add TFA (5 vol) dropwise at

. -

Stir at room temperature for 1–2 hours.

-

Workup: Concentrate to remove excess TFA.

-

Free Basing: Redissolve residue in DCM. Wash carefully with saturated

until the aqueous layer is basic (pH 8-9).-

Caution: The product is an aniline; ensure it is not lost in the aqueous layer if using strong acid washes.

-

-

Final Isolation: Dry organic layer (

) and concentrate. -

Product: this compound.

Part 4: Data Summary & Troubleshooting

Physicochemical Data

| Parameter | Specification | Notes |

| Appearance | Colorless to pale yellow oil | Oxidizes (darkens) upon air exposure. |

| Molecular Weight | 125.15 g/mol | |

| Stability | Moderate | Benzylic fluorides can hydrolyze in strong acid/heat. Store at |

| Key NMR Signal | Triplet ( |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield (Step 2) | Moisture in solvent | DAST hydrolyzes to |

| Explosive/Violent Quench | Adding water to DAST too fast | Always dilute the reaction mixture with DCM before quenching. Use excess |

| Side Product: Azetidine | Incomplete Boc protection | Ensure Step 1 is quantitative before proceeding. Free amine triggers cyclization. |

| Decomposition | High temperature during DAST | Never exceed Room Temperature. Keep at |

Part 5: Safety & Hazard Analysis (E-E-A-T)

1. DAST Hazards: DAST is a restricted explosive hazard if heated.

-

Mechanism of Danger: Thermal decomposition releases

and other gaseous sulfur fluorides. -

Control: Do not use on scales >10g without calorimetric safety testing. For larger scales, switch to Fluolead™ or XtalFluor-E® [2].

2. HF Exposure: The hydrolysis of DAST generates anhydrous HF.

-

Protocol: Calcium gluconate gel must be available on the benchtop during Step 2. Double-glove (Nitrile) is mandatory.

3. Product Toxicity: Fluoroanilines are often toxic and potential mutagens. Handle this compound in a fume hood. It has a characteristic "fishy" odor similar to other anilines [3].[4]

References

-

BenchChem. "An In-depth Technical Guide to the Boc Protection of Primary Amines." BenchChem Technical Library. Accessed October 2023.[5] Link

-

L'Heureux, A., et al. "Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling." Journal of Organic Chemistry, 2010, 75(10), 3401–3411. (Describes XtalFluor stability vs DAST). Link

-

PubChem. "2-(Trifluoromethyl)aniline Compound Summary." National Library of Medicine. (Used as a proxy for general fluoroaniline safety data). Link

-

Middleton, W. J. "New fluorinating reagents. Dialkylaminosulfur trifluorides." Journal of Organic Chemistry, 1975, 40(5), 574–578. (The foundational text on DAST). Link

Sources

- 1. organic-synthesis.com [organic-synthesis.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor [organic-chemistry.org]

- 4. 2-(Trifluoromethyl)aniline | C7H6F3N | CID 6922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. sioc-journal.cn [sioc-journal.cn]

Application Note: 2-(Fluoromethyl)aniline in Quinoline Synthesis

This Application Note is designed for medicinal chemists and process development scientists focusing on the synthesis of fluorinated heterocycles. It details the use of 2-(fluoromethyl)aniline as a strategic precursor for accessing 8-(fluoromethyl)quinoline scaffolds—a valuable moiety for modulating metabolic stability and lipophilicity in drug candidates.

Executive Summary

The incorporation of a fluoromethyl (

This guide details the use of This compound (also known as 2-aminobenzyl fluoride) to synthesize 8-(fluoromethyl)quinoline derivatives. Unlike standard aniline precursors, the benzylic C–F bond requires specific acidic handling to prevent defluorination or solvolysis. We present two validated pathways: a Modified Skraup Synthesis for the parent scaffold and a Combes Synthesis for substituted derivatives.

Strategic Rationale & Retrosynthesis

The Regiochemical Outcome

When using ortho-substituted anilines in quinoline synthesis, the cyclization typically occurs at the unsubstituted ortho position (position 6 of the aniline). Consequently, the substituent at the original C2 position translocates to the C8 position of the final quinoline ring.

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the divergent pathways to access the quinoline core while preserving the fluoromethyl motif.

Figure 1: Divergent synthetic pathways for 8-(fluoromethyl)quinoline derivatives. Pathway A yields the parent heterocycle; Pathway B yields 2,4-substituted analogs.

Critical Stability Considerations

The benzylic C–F bond in this compound is generally robust but susceptible to ionization under specific conditions:

-

Avoid Strong Lewis Acids: Reagents like

or -

Preferred Acids: Use Brønsted acids (e.g.,

, -

Oxidant Choice: In the Skraup reaction, nitrobenzene is standard, but iodine (

) is a milder, cleaner alternative that reduces tar formation.

Experimental Protocols

Protocol A: Modified Skraup Synthesis (Parent Scaffold)

Target: 8-(Fluoromethyl)quinoline Scale: 10 mmol

Materials

| Reagent | Amount | Equiv. | Role |

| This compound | 1.25 g | 1.0 | Precursor |

| Glycerol | 2.8 g | 3.0 | C3 Fragment Source |

| Iodine ( | 0.05 g | 0.02 | Catalyst/Co-oxidant |

| Nitrobenzene | 0.8 mL | 0.8 | Oxidant |

| Sulfuric Acid (Conc.) | 2.0 mL | - | Solvent/Catalyst |

Procedure

-

Setup: Equip a 50 mL round-bottom flask with a reflux condenser and a magnetic stir bar.

-

Mixing: Add this compound, glycerol, iodine, and nitrobenzene.

-

Acid Addition: Add concentrated

dropwise with stirring. Caution: Exothermic reaction. -

Heating: Heat the mixture to 140°C for 4 hours. The mixture will turn dark brown/black.

-

Note: Do not exceed 160°C to preserve the C-F bond integrity.

-

-

Quench: Cool to room temperature. Pour the reaction mixture onto 50 g of crushed ice.

-

Neutralization: Basify carefully with 20% NaOH solution until pH ~9.

-

Observation: An oily precipitate or emulsion will form.

-

-

Extraction: Extract with Dichloromethane (DCM) (

). -

Purification: Dry combined organics over

, filter, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc 9:1).

Expected Yield: 55–65% Key Analytical Data:

- NMR: Singlet/Triplet around -210 ppm (typical for benzylic fluoride, check specific shift relative to standard).

-

NMR: Distinct doublet for

Protocol B: Combes Synthesis (Substituted Scaffold)

Target: 2,4-Dimethyl-8-(fluoromethyl)quinoline Scale: 10 mmol

Materials

| Reagent | Amount | Equiv. | Role |

| This compound | 1.25 g | 1.0 | Precursor |

| 2,4-Pentanedione | 1.10 g | 1.1 | C3 Fragment Source |

| p-Toluenesulfonic acid (pTsOH) | 0.1 g | 0.05 | Catalyst (Step 1) |

| Polyphosphoric Acid (PPA) | 10 g | - | Cyclization Medium |

Procedure

Step 1: Enaminone Formation [4][5]

-

Dissolve aniline and 2,4-pentanedione in Toluene (20 mL) with pTsOH.

-

Reflux with a Dean-Stark trap to remove water (approx. 2-3 hours).

-

Concentrate in vacuo to yield the crude enaminone intermediate.

Step 2: Cyclization

-

Add the crude enaminone to a beaker containing Polyphosphoric Acid (PPA) .

-

Heat to 100°C with vigorous mechanical stirring for 2 hours.

-

Why PPA? PPA is a milder condensing agent than sulfuric acid, reducing the risk of defluorination.

-

-

Quench: Pour the hot mixture slowly into crushed ice/water (100 mL) with stirring.

-

Neutralization: Neutralize with solid

to pH 8. -

Isolation: Extract with Ethyl Acetate (

). -

Purification: Recrystallization from Ethanol or column chromatography.

Expected Yield: 70–80%

Analytical Validation

To confirm the integrity of the fluoromethyl group, verify the following spectral characteristics:

| Method | Feature | Diagnostic Value |

| Absence of signal indicates defluorination (hydrolysis). | ||

| Doublet at | Large coupling constant ( | |

| MS (ESI+) | Confirm molecular weight (Parent + 1). Loss of 20 Da (HF) is a common fragmentation pattern. |

References

-

Manske, R. H. (1942). "The Chemistry of Quinolines." Chemical Reviews, 30(1), 113–144. Link

-

Skraup, Z. H. (1880). "Eine Synthese des Chinolins." Monatshefte für Chemie, 1, 316. Link

-

O'Hagan, D. (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews, 37, 308-319. Link

-

Koubachi, J., et al. (2009). "Synthesis of functionalized quinolines via the Friedländer reaction." Tetrahedron Letters, 50(52), 7317-7319. (Provides context for modified cyclization conditions). Link

- Application Note Source Data: Protocols adapted from standard methodologies for ortho-substituted anilines found in Vogel's Textbook of Practical Organic Chemistry, 5th Ed.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline (31009-31-1) for sale [vulcanchem.com]

- 4. sioc.cas.cn [sioc.cas.cn]

- 5. iipseries.org [iipseries.org]

Protocols for N-Alkylation of 2-(Fluoromethyl)aniline: An Application Guide

Introduction: The Strategic Importance of N-Alkylated 2-(Fluoromethyl)aniline

In the landscape of modern drug discovery and materials science, the this compound scaffold is a building block of increasing significance. The introduction of the fluoromethyl group into the ortho position of the aniline ring imparts unique stereoelectronic properties that can profoundly influence molecular conformation, lipophilicity, metabolic stability, and protein-binding interactions.[1][2] N-alkylation of this primary amine is a critical synthetic transformation, unlocking a vast chemical space of secondary and tertiary amines that are pivotal for developing novel therapeutic agents and advanced functional materials.

This comprehensive guide provides detailed application notes and robust protocols for the three primary methodologies for N-alkylation of this compound. It is designed for researchers, medicinal chemists, and process development scientists, offering not just step-by-step instructions but also the underlying chemical logic, troubleshooting advice, and a comparative analysis to aid in method selection.

Challenges and Mechanistic Considerations

The N-alkylation of this compound is not without its challenges, which are dictated by the inherent structural features of the molecule:

-

Steric Hindrance: The ortho-fluoromethyl group can sterically shield the nitrogen atom, potentially slowing the rate of reaction compared to an unsubstituted aniline. This necessitates careful optimization of reaction conditions, particularly temperature and catalyst choice.

-

Electronic Effects: The fluoromethyl group is moderately electron-withdrawing, which reduces the nucleophilicity of the aniline nitrogen. This decreased reactivity can lead to sluggish or incomplete reactions under standard conditions and may require more forcing conditions or highly active catalytic systems.

-

Over-alkylation: As with many primary amines, a common side reaction is the subsequent alkylation of the desired mono-alkylated secondary amine to form the tertiary amine byproduct.[3] Controlling stoichiometry, reaction temperature, and the rate of addition of the alkylating agent are critical to ensure selectivity.[3]

The choice of alkylation strategy is therefore a critical decision, balancing the reactivity of the chosen alkylating agent with the need for selectivity and functional group tolerance.

Method 1: Direct N-Alkylation with Alkyl Halides

This classical approach relies on the direct nucleophilic substitution (SN2) reaction between the aniline and an alkyl halide. While straightforward, this method requires careful control to mitigate the risk of over-alkylation.

Causality and Experimental Choices

The reaction is typically performed in a polar aprotic solvent like acetonitrile (ACN) or N,N-dimethylformamide (DMF) to dissolve the aniline and the base. An inorganic base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is essential to neutralize the hydrohalic acid (e.g., HBr, HI) formed during the reaction, thereby preventing the protonation and deactivation of the starting aniline.[3][4] The choice of a weaker base like K₂CO₃ can help moderate the reaction and improve selectivity for mono-alkylation.

Detailed Experimental Protocol

Materials:

-

This compound

-

Alkyl halide (e.g., ethyl bromide, benzyl bromide) (1.0 - 1.2 equivalents)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 equivalents)

-

Acetonitrile (ACN) or N,N-Dimethylformamide (DMF), anhydrous

-

Standard glassware for organic synthesis under an inert atmosphere

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).[4]

-

Add anhydrous acetonitrile to achieve a concentration of approximately 0.2 M with respect to the aniline.

-

Stir the suspension at room temperature for 15-30 minutes.

-

Slowly add the alkyl halide (1.1 eq) dropwise to the stirring mixture.

-

Heat the reaction mixture to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature.

-

Filter the mixture to remove the inorganic salts and wash the filter cake with a small amount of ethyl acetate.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude residue by flash column chromatography on silica gel.

Method 2: Reductive Amination

Reductive amination is a highly versatile and selective method for forming C-N bonds, particularly for synthesizing mono-alkylated products.[5] This one-pot reaction involves the initial formation of an imine intermediate from the aniline and a carbonyl compound (aldehyde or ketone), which is then reduced in situ to the target secondary amine.[6]

Causality and Experimental Choices

The key to this method's selectivity is the choice of reducing agent. Mild hydride reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are particularly effective because they reduce the protonated iminium ion much faster than they reduce the starting ketone or aldehyde.[5] This allows for the entire process to occur in a single pot with high efficiency. For electron-deficient anilines like this compound, imine formation can be the rate-limiting step and may be facilitated by a catalytic amount of acid (e.g., acetic acid) or by using more powerful reducing systems.[7]

Detailed Experimental Protocol (Adapted from a procedure for a similar substrate[7])

Materials:

-

This compound

-

Aldehyde or Ketone (e.g., cyclohexanone) (1.1 equivalents)

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)

-

1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

-

Acetic Acid (catalytic, optional)

-

Standard glassware for organic synthesis

Procedure:

-

To a stirred solution of this compound (1.0 eq) in DCE (to achieve a concentration of 0.1-0.2 M), add the aldehyde or ketone (1.1 eq).

-

If required, add a catalytic amount of acetic acid (e.g., 0.1 eq) to promote imine formation. Stir the mixture at room temperature for 1-2 hours.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10-15 minutes. An exotherm may be observed.

-

Stir the reaction at room temperature until the starting aniline is consumed, as monitored by TLC or LC-MS (typically 4-24 hours).

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Method 3: Palladium-Catalyzed Buchwald-Hartwig Amination

For the coupling of this compound with aryl or heteroaryl halides, the Buchwald-Hartwig amination is the preeminent method.[8][9] This powerful palladium-catalyzed cross-coupling reaction allows for the formation of C(aryl)-N bonds with exceptional functional group tolerance and scope.

Causality and Experimental Choices

The reaction proceeds via a catalytic cycle involving a Pd(0) species.[9] The choice of ligand is critical for success, especially with a sterically hindered and electronically deactivated substrate like this compound. Bulky, electron-rich phosphine ligands (e.g., RuPhos, XantPhos) are often required to facilitate the key steps of oxidative addition and reductive elimination.[10][11] A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LHMDS), is necessary to deprotonate the aniline in the catalytic cycle.[10][12]

Detailed Experimental Protocol (General)

Materials:

-

This compound

-

Aryl or Heteroaryl Halide (e.g., bromobenzene)

-

Palladium precatalyst (e.g., Pd₂(dba)₃) (1-5 mol%)

-

Phosphine Ligand (e.g., RuPhos) (2-10 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

-

Anhydrous Toluene or Dioxane

-

Standard Schlenk or glovebox techniques are required.

Procedure:

-

In a glovebox or under an inert atmosphere, add the aryl halide (1.0 eq), this compound (1.2 eq), sodium tert-butoxide (1.4 eq), palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (e.g., RuPhos, 4 mol%) to a dry Schlenk tube or vial.

-

Add anhydrous toluene to the vessel.

-

Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.

-

Monitor the reaction progress by LC-MS or GC-MS.

-

After completion (typically 4-24 hours), cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent like ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Data Presentation: Comparative Overview

| Parameter | Direct Alkylation | Reductive Amination | Buchwald-Hartwig Amination |

| Alkylating Agent | Alkyl Halides (R-X) | Aldehydes, Ketones | Aryl/Heteroaryl Halides (Ar-X) |

| Key Reagents | K₂CO₃, Cs₂CO₃ | NaBH(OAc)₃, NaBH₃CN | Pd Catalyst, Phosphine Ligand, NaOtBu |

| Selectivity | Moderate (risk of over-alkylation) | High (for mono-alkylation) | High (for C-N bond formation) |

| Reaction Temp. | 60 - 80 °C | Room Temperature | 80 - 110 °C |

| Functional Groups | Tolerates many groups | Tolerates esters, amides | High tolerance, but sensitive to strong base |

| Key Advantage | Simple reagents | High selectivity, mild conditions | Broad scope for aryl amines |

| Key Disadvantage | Over-alkylation risk | Limited to alkyl groups from carbonyls | Requires expensive catalysts/ligands |

Purification and Safety

Purification Notes

Purification of the N-alkylated aniline products is typically achieved by silica gel column chromatography. Due to the basic nature of the aniline nitrogen, "tailing" or streaking on the column can be an issue. To mitigate this, it is common practice to add a small amount of a volatile base, such as triethylamine (~1%), to the eluent system (e.g., Hexane/Ethyl Acetate).[6] This neutralizes the acidic silanol groups on the silica surface, leading to sharper peaks and better separation.

Safety and Handling

-

This compound and its derivatives should be handled with care. Like many anilines, they are potentially toxic and can be absorbed through the skin.[13][14] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[13][14][15]

-

Alkylating agents such as alkyl halides are often toxic, volatile, and may be carcinogenic.[4] They must be handled in a well-ventilated chemical fume hood.

-

Reducing agents like sodium triacetoxyborohydride should be handled with care, as they can react with moisture. Quenching should always be done slowly and cautiously.

-

Palladium catalysts and phosphine ligands can be air-sensitive and should be handled under an inert atmosphere.

Always consult the Safety Data Sheet (SDS) for each specific reagent before commencing any experimental work.[13][14][15][16][17]

Visualizing the Workflows

Caption: Comparative workflows for the N-alkylation of this compound.

References

-

Loba Chemie. (2019). 2-METHYL-3-(TRIFLUOROMETHYL) ANILINE MSDS. [Link]

- de la Torre, A., et al. (2016). A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines. The Journal of Organic Chemistry, 81(17), 7600-7615.

-

Tuoda Industry Limited. (2025). Material Safety Data Sheet (MSDS) 2-Methyl-3-(trifluoromethyl)aniline. [Link]

-

Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

- Reddy, T. J., et al. (2007). Acid-catalysed N-alkylation of anilines with activated 1-H-indanol. Arkivoc, 2007(15), 1-9.

- Mahato, R., et al. (2025). Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. The Journal of Organic Chemistry.

- Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory.

- Gasser, A. C., et al. (2021). Synthesis of N-Alkyl Anilines from Arenes via Iron-Promoted Aromatic C–H Amination. Organic Letters, 23(5), 1645-1650.

- Malig, T. C., et al. (2020).

- Silva, I., et al. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 17(2), 241.

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

- Dzido, G., et al. (2021). Buchwald−Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 17594-17605.

- Afanasyev, O. I., et al. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 8, 293.

- Wang, Z., et al. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters, 15(1), 114-120.

- Postigo, A. (2017). Visible light-catalyzed fluoroalkylation reactions of free aniline derivatives. Photochemical & Photobiological Sciences, 16(12), 1735-1755.

-

KNAUER. Separation of ortho-, nitro- para Nitroaniline. [Link]

- Google Patents. (1981).

- Fernandez, P., et al. (2023). Trifluoromethylarylation of alkenes using anilines. Chemical Science, 14(43), 12041-12048.

-

ResearchGate. Mechanism for trifluoromethylation of aniline. [Link]

- Sammak, A. A., et al. (2024). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. Organic Letters.

- Lee, H., et al. (2018). Achieving High Ortho Selectivity in Aniline C–H Borylations by Modifying Boron Substituents.

- Zhang, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. Molecules, 29(2), 481.

- Karki, S. S., et al. (2018). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. RSC Medicinal Chemistry, 9(10), 1395-1403.

- Shi, W., et al. (2018). Solvent-controlled chemoselective N-dealkylation-N-nitrosation or C-nitration of N-alkyl anilines with tert-butyl nitrite. Organic Chemistry Frontiers, 5(20), 2919-2923.

- Google Patents. (1990).

Sources

- 1. benchchem.com [benchchem.com]

- 2. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]

- 7. thieme-connect.com [thieme-connect.com]

- 8. arkat-usa.org [arkat-usa.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chemrxiv.org [chemrxiv.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC [pmc.ncbi.nlm.nih.gov]

- 13. lobachemie.com [lobachemie.com]

- 14. tuodaindus.com [tuodaindus.com]

- 15. cdhfinechemical.com [cdhfinechemical.com]

- 16. combi-blocks.com [combi-blocks.com]

- 17. fishersci.com [fishersci.com]

Application Notes and Protocols: Strategic Use of 2-(Fluoromethyl)aniline in Kinase Inhibitor Design

Abstract

This guide provides a comprehensive overview of the strategic incorporation of the 2-(Fluoromethyl)aniline moiety in the design and synthesis of novel kinase inhibitors. Protein kinases remain a pivotal class of drug targets, and the modulation of inhibitor properties through strategic chemical modifications is a cornerstone of modern medicinal chemistry.[1][2] We will explore the multifaceted role of the fluoromethyl group, particularly in the ortho-position of an aniline scaffold, in enhancing binding affinity, modulating physicochemical properties, and improving metabolic stability. This document furnishes detailed, field-proven protocols for the synthesis of a model inhibitor, its biochemical evaluation using advanced assay formats, and its validation in a cellular context. These methodologies are designed for researchers, medicinal chemists, and drug development professionals seeking to leverage fluorinated building blocks for next-generation kinase inhibitor discovery.

Introduction: The Role of Fluorine in Kinase Inhibitor Design

The Kinase Superfamily: A Premier Drug Target

The human genome encodes 518 kinases, enzymes that catalyze the phosphorylation of substrates, thereby regulating nearly every cellular signaling pathway.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, particularly cancer, making them one of the most important classes of drug targets.[1][3] Small molecule kinase inhibitors have revolutionized treatment paradigms in oncology and beyond, with dozens of approved drugs targeting the ATP-binding site of these enzymes.[2]

Privileged Scaffolds: The Centrality of the Aniline Moiety

A significant number of ATP-competitive kinase inhibitors utilize an aniline or substituted aniline fragment.[4][5] This moiety is a "privileged" scaffold because the N-H group can act as a critical hydrogen bond donor, anchoring the inhibitor to the "hinge region" of the kinase—a conserved backbone of amino acids that connects the N- and C-terminal lobes of the kinase domain.[4] This interaction is a foundational element for achieving high-affinity binding.

The Fluorine Advantage: Beyond Simple Bioisosterism

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological properties.[6] The replacement of hydrogen with fluorine is not merely a steric substitution but a profound electronic modification.[7] The C-F bond is highly polarized and exceptionally strong, which can block sites of metabolic oxidation and improve pharmacokinetic profiles.[6][7] Furthermore, fluorine's high electronegativity can lower the pKa of nearby basic groups, such as the aniline nitrogen, influencing solubility and cell permeability.[4]

Specific Focus: this compound as a Modulating Fragment

The this compound building block offers a unique combination of steric and electronic properties. Placing the fluoromethyl group at the ortho-position relative to the amine provides distinct advantages:

-

Conformational Control: The ortho-substituent can influence the torsional angle between the aniline ring and the core scaffold, potentially locking the molecule into a more favorable binding conformation.

-

pKa Modulation: The electron-withdrawing nature of the fluoromethyl group lowers the basicity of the aniline nitrogen, which can be crucial for optimizing cell permeability and avoiding off-target effects associated with highly basic amines.

-

Metabolic Stability: The fluoromethyl group itself is resistant to oxidative metabolism, and its presence can sterically shield the aniline nitrogen from metabolic enzymes that might otherwise generate reactive metabolites—a known liability for some aniline-containing drugs.[8]

-

Novel Interactions: The fluorine atoms can engage in favorable non-covalent interactions, such as van der Waals forces or non-classic hydrogen bonds, with residues in the hydrophobic pocket adjacent to the hinge region.[9][10]

Design Principles & Rationale

Hinge Region Engagement